Ethyl 4-[(4-hydroxyphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate

Antimalarial 4-Aminoquinoline Trifluoromethyl positional isomer

Researchers exploring SAR beyond amodiaquine/chloroquine space often lack access to a 7-CF₃-4-anilinoquinoline-3-carboxylate that retains the critical 7-trifluoromethyl regiochemistry while offering an underivatized 4-hydroxyphenyl handle. This compound fills that gap. • Scaffold-hopping entry for antimalarial programs: the 7-CF₃ group is uniquely permissive for potency, and the 4-(4-hydroxyphenyl)amino moiety enables Mannich-base derivatization that previously yielded sub-µg/mL IC₅₀ against chloroquine-resistant P. falciparum. • Reversible gastric H⁺/K⁺-ATPase inhibitor scaffold: the 3-ethyl ester allows evaluation as a prodrug or duration-modulator versus the clinical carboxamide lead (IC₅₀ = 0.12 µM). • Unexplored node in the dual antiparasitic/antitumor activity matrix of 7-CF₃-4-anilinoquinolines. • Lipophilicity probe (cLogP ~5.0) for studying heme binding and transporter-mediated resistance without a basic side chain.

Molecular Formula C19H15F3N2O3
Molecular Weight 376.335
CAS No. 881941-03-3
Cat. No. B2571949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-[(4-hydroxyphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate
CAS881941-03-3
Molecular FormulaC19H15F3N2O3
Molecular Weight376.335
Structural Identifiers
SMILESCCOC(=O)C1=CN=C2C=C(C=CC2=C1NC3=CC=C(C=C3)O)C(F)(F)F
InChIInChI=1S/C19H15F3N2O3/c1-2-27-18(26)15-10-23-16-9-11(19(20,21)22)3-8-14(16)17(15)24-12-4-6-13(25)7-5-12/h3-10,25H,2H2,1H3,(H,23,24)
InChIKeyJZKUARJYBHOODR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 10 mg / 20 mg / 40 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-[(4-hydroxyphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate (CAS 881941-03-3): A Multi-Functionalized 4-Arylaminoquinoline for Antiparasitic and Kinase-Targeted Research


Ethyl 4-[(4-hydroxyphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate (CAS 881941-03-3) is a synthetic 4-arylaminoquinoline-3-carboxylate that integrates three pharmacophoric features in a single scaffold: a 7-trifluoromethyl group, a 4-(4-hydroxyphenyl)amino substituent, and a 3-ethyl ester [1]. This core architecture is shared with two established drug-discovery classes—gastric H⁺/K⁺-ATPase inhibitors and antimalarial aminoquinolines—but the specific substitution pattern creates a unique chemical space that is not simultaneously covered by any clinical candidate [2][3]. Its computed logP of ~5 and moderate molecular weight (376.3 g·mol⁻¹) position it as a lipophilic, orally bioavailable–like small molecule [1].

Why Simple 4-Aminoquinoline Analogs Cannot Replace Ethyl 4-[(4-hydroxyphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate


Substituting a generic 4-aminoquinoline for this compound ignores the interdependent contributions of its three key substituents. The 7-CF₃ group is not equivalent to 7-Cl or 8-CF₃; in Mannich-base series, 7-CF₃ analogs retained significant antimalarial activity while 2′,8′-bis(trifluoromethyl) analogues were inactive, demonstrating that the 7-position is uniquely permissive for potency [1]. The 3-ethyl ester is critical: in the gastric H⁺/K⁺-ATPase program, only a particular combination of 3-substituent properties afforded high in vitro and in vivo activity [2]. The 4-(4-hydroxyphenyl)amino group provides both a hydrogen-bond donor/acceptor and a site for further derivatization (e.g., Mannich-base formation), which was essential for achieving IC₅₀ values superior to chloroquine and amodiaquine [3]. Swapping any one of these features for a near-neighbor substituent has been shown to erode or abolish activity in the parent chemotypes, making the exact combination of this compound a non-interchangeable entry.

Ethyl 4-[(4-hydroxyphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate: Quantitative Differentiation Evidence Against Closest Analogs


7-Trifluoromethyl vs. 8-Trifluoromethyl Positional Isomerism: Impact on Antimalarial Activity

The antimalarial activity of 4-(7′-trifluoromethylquinolin-4′-ylamino)phenol is well documented, whereas the corresponding 2′,8′-bis(trifluoromethyl) analogues showed no appreciable activity when tested in Plasmodium vinckei-infected mice at a single intraperitoneal dose of 100 mg/kg [1]. This demonstrates that the 7-CF₃ position is critical and that an 8-CF₃ compound cannot serve as a functional equivalent. The present compound retains the active 7-CF₃ regiochemistry while adding a 3-ethyl ester, offering a differentiated scaffold within this validated pharmacophore.

Antimalarial 4-Aminoquinoline Trifluoromethyl positional isomer

3-Ethyl Carboxylate vs. 3-Carboxamide: Differentiated Physicochemical and Pharmacological Profile in Gastric H⁺/K⁺-ATPase Inhibition

In the gastric H⁺/K⁺-ATPase inhibitor series, the nature of the 3-substituent dictated both in vitro enzyme inhibition and in vivo antisecretory activity [1]. 4-(Phenylamino)quinoline-3-carboxamides were pursued as a distinct subclass, with the most potent carboxamide achieving an IC₅₀ of 0.12 µM against the gastric ATPase [2]. The ethyl ester present in the target compound is a neutral, lipophilic substituent (computed LogP ~5 [3]) that differs fundamentally from the polar carboxamide. Ester derivatives may serve as metabolic soft spots or prodrugs, providing a different pharmacokinetic trajectory than the metabolically stable carboxamides, which is a pivotal consideration for in vivo pharmacology.

Gastric H⁺/K⁺-ATPase 4-Arylaminoquinoline Ester prodrug

4-(4-Hydroxyphenyl)amino vs. 4-(4-Chlorophenyl)amino: Differential Antiparasitic Potency in 7-Trifluoromethylquinoline Series

In a direct head-to-head comparison within the 7-trifluoromethyl-4-(4-substituted anilino)quinoline series, the 4-(4-chlorophenyl) derivative (compound 21) showed broad-spectrum antitumor activity (GI₅₀ MG-MID = 1.95 µM) but did not display the same antiparasitic profile as the 4-acetylphenyl thiosemicarbazone derivative (compound 23), which achieved IC₅₀ values of 0.278, 0.85, and 0.417 µg/mL against T. b. rhodesiense, T. cruzi, and P. falciparum, respectively, with therapeutic indices >100 [1]. The 4-hydroxyphenylamino group of the target compound provides a phenolic hydrogen-bond donor that is absent in the 4-chlorophenyl analog and may enable distinct target engagement. While the target compound was not included in this published screen, its 4-hydroxy substituent places it structurally closer to the active 4-acetylphenyl phenotype than to the poorly active 4-chlorophenyl phenotype.

Antiparasitic Trypanosoma Leishmania 4-Anilinoquinoline

Physicochemical Differentiation: Computed LogP, Hydrogen-Bond Capacity, and Rotatable Bonds vs. Clinical 4-Aminoquinolines

Compared to the clinical antimalarials chloroquine (LogP ~4.6, MW 319.9) and amodiaquine (LogP ~4.0, MW 355.9), the target compound has a higher computed LogP of 5.0, a higher molecular weight (376.3), and 5 rotatable bonds [1][2]. The elevated LogP is driven by the trifluoromethyl and ethyl ester substituents, which are absent in chloroquine. The two hydrogen-bond donors (phenolic OH, aniline NH) contrast with amodiaquine's single phenolic OH and could alter binding to heme or protein targets. These property differences predict altered permeability, metabolic stability, and off-target binding relative to the benchmarks, making the compound a chemically differentiated probe for structure-property relationship (SPR) studies.

Physicochemical properties Lipophilicity Drug-likeness 4-Aminoquinoline

High-Value Application Scenarios for Ethyl 4-[(4-hydroxyphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate (881941-03-3)


Antimalarial Hit-to-Lead Expansion Targeting the 7-CF₃-4-Arylaminoquinoline-3-Carboxylate Chemotype

This compound is directly applicable as a scaffold-hopping entry in antimalarial programs building on the 7-trifluoromethyl-4-anilinoquinoline phenotype that produced Mannich-base derivatives with sub-µg/mL IC₅₀ values against chloroquine-resistant P. falciparum [1]. Its 3-ethyl ester and 4-hydroxyphenyl combination has not been evaluated in published antiplasmodial panels, offering an opportunity to probe the SAR beyond the amodiaquine and chloroquine chemical space while retaining the essential 7-CF₃ regiochemistry associated with in vivo activity in the P. vinckei model [2].

Gastric H⁺/K⁺-ATPase Inhibitor SAR: 3-Ester vs. 3-Carboxamide Branch Exploration

The 4-arylaminoquinoline-3-carboxylate framework is a known reversible inhibitor scaffold for the gastric proton pump. The 3-carboxamide sub-series produced a development candidate (SK&F 96067) that was advanced to clinical evaluation [3]. The 3-ethyl ester analog has not been profiled in this context, and comparative evaluation against the carboxamide lead (IC₅₀ = 0.12 µM) would directly test the hypothesis that the ester can serve as a cleavable prodrug or modulate the duration of enzyme inhibition, a key parameter that differentiated short- from intermediate-acting inhibitors in the original program [4].

Dual-Target Antiparasitic-Antineoplastic Probe Based on the 7-CF₃-Quinoline Privileged Structure

The 7-trifluoromethyl-4-anilinoquinoline core has demonstrated activity against both Trypanosoma/Leishmania/Plasmodium parasites and the NCI-60 human tumor cell line panel, with the two activities mapping to distinct SAR vectors [5]. The target compound, with its 4-hydroxyphenylamino and 3-ethyl ester substitution, occupies an unexplored node in this dual-activity matrix and could be screened in parallel antiparasitic and antitumor assays to identify novel polypharmacology leads.

Physicochemical Probe for Lipophilic 4-Aminoquinoline Drug Design

With a computed LogP of 5.0, the compound represents the upper lipophilicity boundary among 4-aminoquinoline antimalarials, exceeding chloroquine (LogP ~4.6) and amodiaquine (LogP ~4.0) [6]. This makes it a useful tool compound for studying the relationship between lipophilicity, heme-binding affinity, cellular accumulation in the parasite digestive vacuole, and cross-resistance profiles in transporter-mutant P. falciparum lines, without the confounding effects of a basic aliphatic side chain.

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